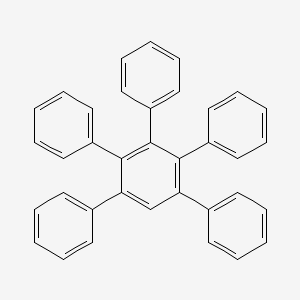

Pentaphenylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentakis-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26/c1-6-16-27(17-7-1)32-26-33(28-18-8-2-9-19-28)35(30-22-12-4-13-23-30)36(31-24-14-5-15-25-31)34(32)29-20-10-3-11-21-29/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULFJTZPJNNMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310681 | |

| Record name | Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18631-82-8 | |

| Record name | NSC230294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sexiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTAPHENYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Modeling of Steric Strain and Dispersion in Pentaphenylbenzene: A Methodological Guide

Introduction: The Paradox of Steric Congestion

In the realm of fragment-based drug discovery and materials science, highly congested aromatic systems like pentaphenylbenzene (PPB) and hexaphenylbenzene (HPB) serve as extreme models for understanding bulky hydrophobic pharmacophores. Historically, chemical intuition dictated that packing five or six phenyl rings around a central benzene core would result in massive steric strain (Pauli repulsion), destabilizing the molecule.

However, modern computational modeling reveals a more nuanced reality: the stability of these molecules is governed by a delicate, highly sensitive balance between steric repulsion and attractive London dispersion forces. As an application scientist, I often see researchers fail to accurately model these systems because they rely on outdated, uncorrected Density Functional Theory (DFT) methods. Uncorrected DFT calculations can erroneously indicate that the strain energy in certain PPB derivatives is approximately 50 kcal/mol, whereas dispersion-corrected DFT reveals the system is essentially unstrained due to compensating intramolecular interactions 1[1].

This whitepaper provides an authoritative, self-validating computational protocol for accurately quantifying steric strain and conformational dynamics in pentaphenylbenzene.

The Physics of Congestion: Causality Behind the Conformation

To model PPB accurately, one must first understand why it adopts its specific geometry. The central benzene ring in PPB is often distorted into a shallow boat conformation in X-ray crystal structures, though gas-phase DFT suggests this may be partially due to crystal packing forces 1[1]. To relieve in-plane steric clashes, the peripheral phenyl rings rotate out of coplanarity, adopting a "propeller-like" geometry.

Standard semilocal or hybrid DFT approximations fundamentally fail to describe long-range electron correlation (London dispersion)2[2]. When modeling PPB without dispersion corrections, the functional only "sees" the Pauli repulsion of the overlapping electron clouds, leading to an artificial elongation of C-C bonds and an overestimation of the dihedral twist angles. By applying Grimme’s D3 or D4 corrections, or utilizing density and dispersion-corrected DFT (D2C-DFT) to mitigate delocalization errors 3[3], the attractive π−π and CH−π interactions between adjacent phenyl rings are recovered, stabilizing the congested core4[4].

Fig 1: The energetic tug-of-war dictating the conformation of pentaphenylbenzene.

Quantitative Method Selection

Selecting the right level of theory is the most critical decision in this workflow. As shown in Table 1, failing to account for dispersion leads to catastrophic errors in strain energy calculations.

Table 1: Impact of Level of Theory on PPB Strain Quantification

| Computational Method | Dispersion Included? | Apparent Strain Energy | Structural Prediction | Recommendation |

| B3LYP / 6-31G(d) | No | ~50 kcal/mol | Over-twisted dihedrals, exaggerated bond lengths. | Do Not Use for congested arenes. |

| B3LYP-D3BJ / def2-TZVP | Yes (Empirical) | ~2 - 5 kcal/mol | Accurate propeller geometry, matches X-ray closely. | Standard for routine screening. |

| M06-2X / def2-TZVP | Yes (Parameterized) | ~3 - 6 kcal/mol | Excellent for non-covalent interactions. | Excellent alternative to D3. |

| D2C-DFT (e.g., HF-DFT-D4) | Yes (Dual-Calibrated) | ~1 - 4 kcal/mol | Corrects both dispersion and density delocalization. | Gold Standard for high-accuracy benchmarking. |

Data synthesized from benchmark studies on sterically hindered benzenes and dispersion-corrected DFT1[1],3[3].

Step-by-Step Computational Protocol

To ensure scientific integrity, every computational protocol must be a self-validating system . This means the workflow must inherently check for false minima and artifactual basis set errors.

Phase 1: Conformational Sampling & Geometry Optimization

-

Initial Conformational Search: Generate starting geometries using a Molecular Mechanics force field (e.g., OPLS4 or MMFF94). Due to the dynamic gearing of the five phenyl rings, multiple rotamers exist. Generate at least 50 conformers.

-

Pre-Optimization: Optimize the top 10 lowest-energy conformers using a fast, dispersion-corrected method: r2SCAN-3c.

-

High-Level Optimization: Submit the lowest energy structures to DFT optimization using B3LYP-D3(BJ)/def2-TZVP or M06-2X/def2-TZVP.

Phase 2: Self-Validation (Frequency & BSSE)

-

Frequency Calculation: Run an analytical frequency calculation at the exact same level of theory used for optimization.

-

Validation: Ensure there are zero imaginary frequencies ( Nimag=0 ). An imaginary frequency indicates the structure is trapped in a transition state (e.g., a planar phenyl ring) rather than a true local minimum.

-

-

Counterpoise Correction: If analyzing the interaction energy between specific peripheral rings, apply the Boys-Bernardi counterpoise method to mathematically remove BSSE.

Phase 3: Electronic & Steric Analysis

-

Energy Decomposition Analysis (EDA): Perform EDA (e.g., using Symmetry-Adapted Perturbation Theory, SAPT) to partition the interaction energy into Electrostatic, Exchange-Repulsion (Steric), Induction, and Dispersion terms. This proves quantitatively that Dispersion > Repulsion.

-

Non-Covalent Interaction (NCI) Plotting: Generate an Independent Gradient Model (IGM) or NCI plot. This maps the electron density gradient ( Δρ ) to visualize steric clashes (red surfaces) versus attractive dispersion interactions (green surfaces) between the peripheral rings.

Fig 2: Self-validating computational workflow for analyzing sterically hindered arenes.

Implications for Drug Development

Why does this matter for a medicinal chemist?

When designing drugs that target deep, hydrophobic pockets (such as certain kinase allosteric sites or protein-protein interfaces), incorporating sterically hindered biaryl or polyaryl systems can drastically increase binding affinity. By forcing a molecule into a restricted "propeller" conformation prior to binding, you reduce the entropic penalty of binding ( ΔS ).

However, if your computational docking or lead-optimization software uses uncorrected force fields or standard DFT, it will falsely predict that these congested motifs are highly strained and energetically inaccessible. By implementing dispersion-corrected workflows, drug development professionals can accurately score these "molecular propellers" and unlock new, shape-persistent hydrophobic scaffolds.

References

- Peripheral substituent dihedral angles (°)

- Source: nih.

- Source: doi.

- Source: uci.

- Source: rsc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dispersion-corrected density functional theory for aromatic interactions in complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dft.uci.edu [dft.uci.edu]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Note: Advanced Crystallization Techniques for Pentaphenylbenzene Single Crystals

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Structural Chemistry & X-Ray Crystallography

Executive Summary

Growing single crystals of pentaphenylbenzene (PPB) suitable for Single-Crystal X-Ray Diffraction (SCXRD) presents unique crystallographic challenges due to the molecule's extreme steric hindrance. Unlike planar polycyclic aromatic hydrocarbons, PPB adopts a highly twisted conformation that fundamentally alters its intermolecular interactions. This application note provides field-proven, thermodynamically controlled crystallization protocols designed to yield high-quality, defect-free PPB single crystals.

Mechanistic Insights: The Topology of Pentaphenylbenzene

The fundamental challenge in crystallizing PPB lies in its molecular topology. The central benzene ring is heavily substituted with five peripheral phenyl rings. To minimize steric repulsion, these peripheral rings twist out of the central plane, creating a distinct "paddlewheel-like" structure 1.

Because of this non-planar geometry, traditional face-to-face π−π stacking—the dominant intermolecular force in many aromatic crystals—is severely restricted 2. Instead, PPB molecules organize into 2D supramolecular sheets held together primarily by weaker van der Waals forces and a limited network of C-H··· π interactions 2. Consequently, rapid precipitation often leads to amorphous powders or microcrystalline aggregates. To overcome this, the crystallization driving force (supersaturation) must be kept exceptionally low, allowing these weaker directional forces time to order the molecules into a macroscopic lattice.

Mechanistic pathway of steric hindrance dictating PPB crystal packing and topology.

Solvent Selection & Thermodynamics

Selecting the correct solvent system is critical. The primary solvent must fully dissolve PPB, while the antisolvent must predictably lower solubility without inducing immediate crashing out. Recent methodologies highlight the efficacy of utilizing toluene/cyclohexane mixtures or dichloromethane (DCM)/methanol systems for highly substituted benzenes and triphenylenes 3.

Table 1: Quantitative Thermodynamic Parameters for PPB Crystallization Solvent Systems

| Solvent System | Volumetric Ratio | Primary B.P. (°C) | Antisolvent B.P. (°C) | Dielectric Constant ( ε ) | Crystallization Method |

| Dichloromethane / Methanol | 1:3 to 1:5 | 39.6 | 64.7 | 8.93 / 32.7 | Vapor Diffusion |

| Toluene / Cyclohexane | 1:2 | 110.6 | 80.7 | 2.38 / 2.02 | Controlled Cooling |

| Benzene (Neat) | N/A | 80.1 | N/A | 2.28 | Slow Evaporation |

Causality of Choice: DCM is an excellent solvent for PPB due to its polarizability, while methanol acts as a strong antisolvent. Because DCM has a lower boiling point and higher vapor pressure than methanol, in a vapor diffusion setup, DCM will diffuse into the methanol reservoir faster than methanol diffuses in. This gently concentrates the PPB solution while antisolvent is simultaneously introduced—a dual-action supersaturation generation ideal for growing large, defect-free block crystals.

Experimental Protocols

Workflow for pentaphenylbenzene single crystal growth via solvent-antisolvent diffusion.

Protocol A: Solvent-Antisolvent Vapor Diffusion (DCM / Methanol)

This method is highly recommended for obtaining X-ray quality block crystals.

-

Dissolution: Weigh 10 mg of synthesized PPB into a 2 mL glass vial. Add 0.5 mL of HPLC-grade Dichloromethane (DCM). Sonicate for 2 minutes until complete dissolution is achieved.

-

Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL inner vial.

-

Causality: Dust particles act as heterogeneous nucleation sites. Removing them forces the system to rely on homogeneous nucleation, which requires a higher activation energy. This thermodynamic barrier ensures the formation of fewer, but significantly larger, single crystals rather than a microcrystalline powder.

-

-

Chamber Setup: Place the 4 mL inner vial (uncapped) into a larger 20 mL outer scintillation vial.

-

Antisolvent Addition: Carefully pipette 3.0 mL of Methanol into the outer vial, ensuring no splashing into the inner vial.

-

Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm to prevent ambient moisture ingress. Store the setup in a vibration-free, temperature-controlled environment (20–22 °C) away from direct sunlight.

-

Harvesting: Crystals typically form within 5 to 14 days as the methanol vapor slowly diffuses into the DCM solution, lowering the solubility of PPB.

Protocol B: Controlled Cooling Crystallization (Toluene / Cyclohexane)

This method leverages the temperature-dependent solubility of PPB in aromatic/aliphatic mixtures [[3]]().

-

Saturated Solution Preparation: In a 10 mL borosilicate glass vial, suspend 25 mg of PPB in 2 mL of Toluene. Heat the mixture to 90 °C using an aluminum heating block until the solid fully dissolves.

-

Co-solvent Integration: Dropwise, add 4 mL of pre-warmed (70 °C) Cyclohexane to the hot toluene solution while stirring gently. If slight cloudiness appears, add drops of hot toluene until the solution is perfectly clear.

-

Filtration: Quickly filter the hot solution through a pre-warmed 0.45 µm PTFE filter into a pre-heated clean vial.

-

Controlled Cooling (Thermodynamic Control): Place the vial in a programmable water bath or insulated Dewar flask. Cool the solution from 85 °C to 20 °C at a strictly controlled rate of 1 °C/hour.

-

Causality: A slow, linear cooling profile prevents the system from crossing the metastable zone boundary too rapidly, avoiding catastrophic nucleation (crashing out).

-

-

Isolation: Once at room temperature, decant the mother liquor and wash the crystals with 1 mL of ice-cold cyclohexane.

Quality Control & Self-Validation

A robust protocol must be self-validating before committing resources to SCXRD analysis. To validate the success of your crystallization:

-

Visual Inspection: High-quality PPB crystals should appear as transparent, colorless blocks or thick plates. Opaque or milky crystals indicate solvent inclusion or polycrystalline aggregation.

-

Birefringence Check: Place the harvested crystals under a polarized light microscope equipped with a rotating stage. When rotated, a true single crystal will exhibit sharp, uniform extinction (turning completely dark at specific angles). If the crystal shows patchy light and dark regions simultaneously, it is twinned or consists of multiple domains. This indicates that the supersaturation rate in the protocol was too high and needs to be reduced (e.g., by lowering the cooling rate or using a smaller volume of antisolvent).

References

-

Canadian Science Publishing - Organic and organometallic derivatives of pentaphenylbenzene, C6Ph5X: correlation of peripheral phenyl ring orientations with the steric bulk of “X” URL:[Link]

-

ACS Publications - Structural Features in Crystals of Derivatives of Benzene with Multiple Contiguous Phenyl Substituents URL:[Link]

-

MDPI - Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene URL:[Link]

Sources

troubleshooting unreacted tetraphenylcyclopentadienone in pentaphenylbenzene synthesis

Welcome to the Technical Support Center for polycyclic aromatic compound synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most common issues encountered during the synthesis of pentaphenylbenzene (PPB): the persistence of unreacted tetraphenylcyclopentadienone (TPCPD).

This guide synthesizes field-proven methodologies, thermodynamic principles, and authoritative literature to provide a self-validating framework for your experiments.

Mechanistic Overview & Causality

The synthesis of pentaphenylbenzene from tetraphenylcyclopentadienone (often called tetracyclone) and phenylacetylene is governed by a sequence featuring an initial Diels–Alder [4 + 2] cycloaddition , followed by a cheletropic extrusion of carbon monoxide (CO) [1].

The visual monitoring of this reaction serves as a built-in, self-validating system: TPCPD is a deeply colored (dark purple/red) crystalline solid. As it is consumed to form the colorless/white pentaphenylbenzene, the reaction mixture visibly decolorizes. If the deep purple color persists, the reaction has stalled.

Understanding the causality behind a stalled reaction requires analyzing the transient intermediate. The initial cycloaddition forms a highly strained norbornadien-7-one derivative. This intermediate is short-lived and requires sufficient thermal energy to undergo the rapid, irreversible cheletropic release of CO gas [1]. Because the loss of CO is entropically favorable, it drives the reaction to completion—provided the kinetic barriers of both the cycloaddition and the extrusion are overcome by adequate heating [2].

Reaction pathway: Diels-Alder cycloaddition followed by cheletropic CO extrusion.

Diagnostic Flowchart

When troubleshooting unreacted TPCPD, follow this logical diagnostic tree to isolate variables related to thermodynamics (temperature/solvent) and stoichiometry (reagent loss).

Diagnostic workflow for troubleshooting unreacted tetraphenylcyclopentadienone.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My reaction mixture remains deep purple even after 24 hours of refluxing in toluene. Why isn't the TPCPD reacting? A1: The issue is a kinetic barrier due to insufficient temperature. Toluene boils at 110 °C, which provides inadequate thermal energy for this specific sterically hindered Diels-Alder reaction. Literature demonstrates that while the reaction can technically occur at 140 °C (e.g., in o-xylene), it requires up to 10–24 hours [2]. To achieve completion in a practical timeframe (2 hours), temperatures near 200–250 °C are required. Switch to a high-boiling solvent like diphenyl ether [3].

Q2: I am using diphenyl ether at 250 °C, but I still have unreacted TPCPD. What is wrong? A2: You are likely experiencing reactant volatilization. Phenylacetylene has a relatively low boiling point (142 °C). If you heat the reaction mixture to 250 °C too rapidly, or if your reflux condenser is inefficient, the phenylacetylene will boil off and escape the vessel before it can react with the TPCPD. Solution: Use an excess of phenylacetylene (1.2 to 2.0 equivalents) [1]. Ensure a highly efficient chilled water condenser is attached, and consider adding the phenylacetylene dropwise after the TPCPD/solvent mixture has reached ~130 °C.

Q3: Diphenyl ether is notoriously difficult to remove during workup. Can I use alternative solvents? A3: Yes. While diphenyl ether is the classical solvent [3], recent green chemistry initiatives have successfully validated renewable solvents. p-Cymene (bp 177 °C) and cyclopentyl methyl ether have been evaluated as excellent alternatives that still provide sufficient thermal energy for the cheletropic extrusion while simplifying downstream purification [1].

Quantitative Data: Solvent & Kinetic Parameters

The choice of solvent directly dictates the maximum reaction temperature, which exponentially impacts the reaction kinetics. Use the table below to select the appropriate conditions for your workflow [2, 4].

| Solvent | Boiling Point (°C) | Operating Temp (°C) | Approx. Time to Completion | Common Issues / Operational Notes |

| Toluene | 110 °C | 110 °C (Reflux) | > 20 hours | Very slow kinetics. Often requires sealed pressure tubes to exceed boiling point [4]. |

| o-Xylene | 144 °C | 140 °C | 10 - 12 hours | Moderate rate. Good balance of volatility and thermal energy [2]. |

| p-Cymene | 177 °C | 177 °C (Reflux) | 4 - 6 hours | Renewable alternative. Excellent green solvent choice [1]. |

| Diphenyl Ether | 259 °C | 200 - 250 °C | 1.5 - 2 hours | Industry standard. Requires methanol precipitation for product isolation [3]. |

Self-Validating Experimental Protocol

This protocol utilizes diphenyl ether to ensure rapid kinetics, with a built-in visual validation step (color change) to confirm the consumption of TPCPD.

Step 1: Reagent Preparation & Stoichiometry

-

To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, add Tetraphenylcyclopentadienone (200 mg, 0.5 mmol, 1.0 equivalent).

-

Add 2 mL of diphenyl ether (or p-cymene for a greener alternative).

-

Add Phenylacetylene (61 mg, 0.6 mmol, 1.2 equivalents). Note: The 20% excess compensates for minor evaporative losses during the heating ramp.

Step 2: Cycloaddition & Cheletropic Extrusion 4. Attach a highly efficient reflux condenser to the flask. Ensure continuous cold water flow. 5. Place the flask in a pre-heated sand bath or heating mantle. Gradually ramp the temperature to reflux (~200–250 °C for diphenyl ether). 6. Visual Validation: Monitor the reaction continuously. The initial mixture will be a dark, opaque purple/red. The reaction is deemed complete only when the red color of the tetracyclone is no longer visible, transitioning to a pale yellow or colorless solution [1]. (Typically takes 1.5 to 2 hours at 200 °C).

Step 3: Workup & Precipitation 7. Once decolorized, remove the flask from the heat source and allow it to cool to room temperature. 8. Add 10 mL of cold methanol to the reaction mixture. Pentaphenylbenzene is highly insoluble in methanol, whereas diphenyl ether and unreacted trace organics remain soluble. 9. Stir for 5 minutes, then transfer the flask to an ice bath for 15 minutes to maximize precipitation. 10. Filter the resulting white precipitate via vacuum filtration, washing with an additional 5 mL of ice-cold methanol. Dry under a vacuum to yield pure pentaphenylbenzene.

References

- Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. MDPI.

- Divergent Synthesis of Polyphenylene Dendrimers: The Role of Core and Branching Reagents upon Size and Shape. Macromolecules - ACS Publications.

- Engineering Hydrogen-Bonded Molecular Crystals Built from Derivatives of Hexaphenylbenzene and Related Compounds. Journal of the American Chemical Society.

- Organic and organometallic derivatives of pentaphenylbenzene, C6Ph5X: correlation of peripheral phenyl ring orientations with the steric bulk of “X”. Canadian Science Publishing.

optimizing mass spectrometry fragmentation parameters for pentaphenylbenzene

Welcome to the Application Support Center. Pentaphenylbenzene ( C36H26 , MW: 458.2 Da)[1] is a highly stable, sterically hindered polyaromatic molecule. Due to its lack of basic or acidic functional groups, researchers frequently encounter poor ionization efficiency and stubborn fragmentation behavior during LC-MS/MS analysis. This guide provides field-proven, self-validating methodologies to optimize your mass spectrometry workflows for this challenging analyte.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my pentaphenylbenzene signal undetectable using standard Electrospray Ionization (ESI)? A: Pentaphenylbenzene is highly non-polar and lacks heteroatoms (like nitrogen or oxygen) that readily accept or donate protons in solution. ESI relies on solution-phase ionization, which fails for this molecule. For large, unfunctionalized aromatic hydrocarbons, 2 or Atmospheric Pressure Photoionization (APPI) is strictly required[2]. APCI utilizes gas-phase ion-molecule reactions, which are highly effective for polycyclic aromatic hydrocarbons (PAHs) and polyphenyls.

Q2: What precursor ion should I target in Q1? A: In positive APCI mode, you should primarily target the protonated molecule [M+H]+ at m/z 459.2. However, depending on the source conditions and solvent, the radical cation M∙+ at m/z 458.2 may also form via charge transfer. Ensure your Q1 resolution is set appropriately to distinguish these species.

Q3: I am applying standard Collision Energy (CE), but I see no fragmentation. Why? A: Pentaphenylbenzene possesses immense structural stability due to its highly conjugated aromatic system and the steric shielding of the central benzene ring. Standard CE values (15-25 eV) used for small molecule pharmaceuticals are insufficient. You must ramp the CE to much higher regimes (40-80 eV) to induce bond cleavage.

Section 2: Fragmentation Pathways & Causality

When sufficient collision energy is applied, pentaphenylbenzene undergoes specific, predictable fragmentation pathways:

-

Loss of Phenyl Radicals/Groups: The most kinetically accessible cleavage is the breaking of the C-C bond between the central ring and a peripheral phenyl ring. This results in a characteristic loss of 77 Da (phenyl radical), yielding a fragment at m/z 382.1.

-

Cyclodehydrogenation: Under high-energy collisional activation, adjacent peripheral phenyl rings can undergo intramolecular cyclization accompanied by the loss of hydrogen ( H2 , -2 Da). This forms highly stable, planar, fused PAH-like substructures at m/z 457.2.

Primary MS/MS fragmentation pathways for protonated pentaphenylbenzene.

Section 3: Step-by-Step Optimization Methodology

This self-validating protocol ensures that signal absence is diagnosed sequentially, isolating source parameters from collision cell parameters.

Step 1: Sample Preparation

-

Action: Prepare a 1 μg/mL tuning solution of pentaphenylbenzene in 50:50 Methanol:Toluene.

-

Causality: Toluene acts as an excellent solvent for highly aromatic compounds. Furthermore, if APPI is utilized, 3 to enhance ionization efficiency[3].

Step 2: Source Optimization (APCI Positive Mode)

-

Action: Infuse the tuning solution at 10-20 μL/min combined with a make-up flow of your LC mobile phase (e.g., 0.4 mL/min of 90% Methanol/10% Water). Set the Vaporizer Temperature to 400°C.

-

Causality: High temperatures are required to fully volatilize the non-polar, high-boiling-point pentaphenylbenzene before it reaches the corona discharge.

-

Action: Ramp the Corona Discharge Current from 2.0 μA to 5.0 μA. Lock the value that yields the highest signal-to-noise (S/N) for m/z 459.2.

Step 3: Declustering Potential (DP) / Cone Voltage Optimization

-

Action: Ramp the DP from 20 V to 150 V.

-

Validation Check: If the DP is too high, you will observe in-source fragmentation (appearance of m/z 382.1 directly in Q1). Set the DP 10-15 V below this threshold to maximize ion transmission without premature breakdown.

Step 4: Collision Energy (CE) Ramping

-

Action: Isolate m/z 459.2 in Q1. Perform a CE ramp from 10 eV to 100 eV in 5 eV increments.

-

Validation Check: Select CE values that leave approximately 10-15% of the precursor ion intact. This guarantees maximum yield of the product ions without over-fragmenting them into non-specific, low-mass hydrocarbon noise.

Self-validating workflow for LC-MS/MS parameter optimization of pentaphenylbenzene.

Section 4: Quantitative Data Summary

Table 1: Recommended Starting Parameters for Pentaphenylbenzene (Triple Quadrupole)

| Parameter | Recommended Value | Causality / Rationale |

| Ionization Source | APCI or APPI | Required for non-polar, unfunctionalized aromatics. |

| Polarity | Positive (+) | Yields [M+H]+ or M∙+ . |

| Vaporizer Temp | 400 - 450 °C | Prevents condensation of high MW aromatics. |

| Q1 Precursor | m/z 459.2 | Protonated monoisotopic mass. |

| Declustering Potential | 60 - 90 V | High enough to strip solvent, low enough to avoid in-source decay. |

| Collision Energy (CE) 1 | 45 - 55 eV | Optimal for primary phenyl loss (m/z 382.1). |

| Collision Energy (CE) 2 | 65 - 80 eV | Optimal for deep fragmentation/cyclodehydrogenation. |

Section 5: Troubleshooting Guide

Issue: High background noise in APCI masking the precursor ion.

-

Cause: Toluene or other aromatic solvents used in sample prep can create significant background clusters in APCI. Furthermore,4[4].

-

Resolution: Switch to an APPI source using a krypton lamp (10.6 eV) with acetone as a dopant. APPI is highly selective for aromatic systems and produces significantly lower background noise compared to APCI corona discharges.

Issue: Rapid loss of signal over time during infusion.

-

Cause: Source contamination or carbon build-up on the corona needle. High vaporizer temperatures combined with aromatic hydrocarbons can lead to soot formation (pyrolysis) on the discharge needle, insulating it and dropping the discharge current.

-

Resolution: Remove and mechanically clean the corona needle with fine abrasive paper, followed by sonication in methanol. Lower the vaporizer temperature by 20°C if the signal permits.

Troubleshooting decision tree for rapid signal degradation during APCI-MS.

Sources

- 1. Pentaphenylbenzene | C36H26 | CID 313988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00929H [pubs.rsc.org]

Pentaphenylbenzene vs. Hexaphenylbenzene: A Structural and Steric Comparison Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Structural causality, steric hindrance, physical properties, and self-validating synthetic protocols.

Executive Summary

Polyphenylated benzenes serve as critical scaffolds in materials science, supramolecular chemistry, and the development of molecular rotors. Among these, Hexaphenylbenzene (HPB) and Pentaphenylbenzene (PPB) represent two closely related yet structurally distinct systems. While HPB is a fully substituted, highly congested aromatic system that adopts a rigid propeller conformation[1], PPB lacks one peripheral phenyl ring, replacing it with a single proton. This seemingly minor substitution difference fundamentally alters the molecule's steric strain distribution, dihedral angles, rotational energy barriers, and macroscopic physical properties[2].

This guide objectively compares HPB and PPB, providing researchers with the structural logic and field-proven experimental protocols necessary to synthesize and utilize these molecules effectively.

Structural and Steric Causality

The defining difference between HPB and PPB lies in how each molecule manages extreme steric crowding.

Hexaphenylbenzene (HPB): The Rigid Propeller

In HPB, the attachment of six bulky phenyl groups to a single central benzene ring creates severe steric repulsion, primarily due to clashes between the ortho-hydrogens of adjacent peripheral rings[1]. To alleviate this strain, the molecule is forced out of planarity. The peripheral rings twist in a concerted manner, resulting in a chiral, propeller-shaped conformation (idealized D6d or C6 symmetry)[1].

-

Dihedral Angles: X-ray crystallographic analyses reveal that the dihedral angles between the peripheral phenyls and the central ring range from 65° to 89° (averaging ~75°–80°)[2].

-

Rotational Barrier: The interlocking nature of these "propeller blades" severely restricts rotation about the aryl-aryl single bonds, yielding high energy barriers of 20–30 kcal/mol for phenyl group reorientation[1].

Pentaphenylbenzene (PPB): The Relaxed Scaffold

PPB contains five phenyl groups and one proton on the central ring. The presence of the C1–H bond creates a spatial "relief pocket" that breaks the uniform steric strain seen in HPB[2].

-

Dihedral Angles: Because the ortho-phenyl rings (adjacent to the proton) face less repulsion on one side, they relax and flatten, adopting dihedral angles of 57° ± 1°[2]. This relaxation effect is transmitted through the molecule, leaving the para-phenyl ring at a steeper angle of ~73°[2].

-

Conformation: Consequently, PPB adopts a "flatter," asymmetric propeller geometry compared to the highly uniform twist of HPB[2].

Logic flowchart illustrating the causality between substitution patterns and propeller conformations.

Quantitative Data Comparison

The structural differences directly dictate the macroscopic physical properties of the two compounds. HPB's high symmetry and rigid interlocking structure lead to highly inefficient but thermally robust crystal packing[3], resulting in an exceptionally high melting point.

| Property | Hexaphenylbenzene (HPB) | Pentaphenylbenzene (PPB) |

| Central Substitution | 6 Phenyl rings | 5 Phenyl rings, 1 Proton |

| Average Dihedral Angle | ~75° – 80°[2] | ~57° (ortho/meta), ~73° (para)[2] |

| Conformational Symmetry | D6d / C6 (Propeller)[1] | Asymmetric (Flatter Propeller)[2] |

| Aryl Rotational Barrier | 20 – 30 kcal/mol[1] | < 20 kcal/mol (Lower due to relief) |

| Melting Point | > 450 °C[1] | 246 – 250 °C[4] |

| Solubility (Standard Organics) | Very Low (Requires boiling diphenyl ether)[1] | Moderate (Soluble in DCM, Toluene)[4] |

Self-Validating Experimental Protocols

Both compounds are synthesized via a highly reliable Diels-Alder [4+2] cycloaddition using tetraphenylcyclopentadienone (tetracyclone) as the diene, followed by the cheletropic extrusion of carbon monoxide (CO)[4].

The reaction acts as a self-validating system : Tetracyclone is intensely purple/red. As the cycloaddition and subsequent CO extrusion proceed, the loss of the extended conjugated cyclopentadienone chromophore causes the solution to demonstrably fade to a pale yellow or colorless state, providing an immediate visual confirmation of reaction completion[4][5].

Protocol A: Synthesis of Hexaphenylbenzene (HPB)

Note: Diphenylacetylene is a sterically hindered, poor dienophile. This reaction requires extreme heat to overcome the activation barrier[6].

-

Setup: In a 100-mL round-bottomed flask, add 40 g of benzophenone (solvent). Heat gently over a burner to melt the solid[5].

-

Reagent Addition: Add 8.0 g (21 mmol) of tetraphenylcyclopentadienone and 8.0 g (43 mmol) of diphenylacetylene[5].

-

Cycloaddition: Attach an air condenser and heat the mixture to a brisk reflux (~301–303 °C)[5].

-

Validation & Extrusion: Monitor the evolution of CO gas. The deep purple color will begin to fade after 15–20 minutes, turning reddish-brown by 30 minutes[5].

-

Isolation: Once the color stops lightening (~45 mins), remove from heat. Add 8 mL of diphenyl ether to prevent the benzophenone from solidifying completely[5]. Allow to cool to room temperature.

-

Purification: Collect the precipitated crystals via vacuum filtration and wash with benzene to yield pure, colorless HPB[5].

Protocol B: Synthesis of Pentaphenylbenzene (PPB)

Note: Phenylacetylene is significantly less sterically hindered than diphenylacetylene, allowing the reaction to proceed at lower temperatures (<300 °C)[4].

-

Setup: In a reaction vessel, combine 200 mg (0.5 mmol) of tetracyclone and 61 mg (0.6 mmol, 1.2 eq) of phenylacetylene in 2 mL of a suitable high-boiling solvent (e.g., toluene or diphenyl ether)[4].

-

Cycloaddition: Heat the mixture to reflux[4].

-

Validation: Maintain reflux until the red/purple color of the tetracyclone is completely discharged, indicating full CO extrusion[4].

-

Isolation: Cool the mixture to room temperature. Add 10 mL of methanol and stir for 5 minutes, then cool in an ice bath to force precipitation[4].

-

Purification: Filter the crude solid and recrystallize from a toluene/cyclohexane mixture. Wash with ice-chilled cyclohexane to afford pure PPB[4].

Step-by-step experimental workflow for the synthesis of HPB and PPB via Diels-Alder cycloaddition.

Analytical Characterization (NMR)

Differentiating these two compounds analytically is straightforward via Nuclear Magnetic Resonance (NMR) spectroscopy:

-

HPB: Due to its high D6d symmetry in solution (on the NMR timescale), HPB exhibits a highly simplified spectrum. The 1 H NMR shows one overlapped signal with a center of gravity at ~6.83 ppm integrating for all 30 protons[7]. The 13 C NMR similarly shows a single set of highly symmetric signals[7].

-

PPB: The loss of symmetry and the presence of the central ring proton break the degeneracy. The 1 H NMR (500 MHz, CDCl 3 ) displays a distinct singlet at ~7.62 ppm (1H, central Ar-H), accompanied by complex multiplets between 6.82 and 7.22 ppm for the 25 peripheral protons[4].

References

- Grokipedia. Hexaphenylbenzene.

- Organic Syntheses. Hexaphenylbenzene Procedure.

- Canadian Science Publishing. Organic and organometallic derivatives of pentaphenylbenzene, C6Ph5X: correlation of peripheral phenyl ring orientations with the steric bulk of “X”.

- MDPI. Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene.

- RSC Publishing. Synthesis and characterization of propeller-shaped mono- to hexacationic quinolinium-substituted benzenes.

- ACS Publications. Structural Features in Crystals of Derivatives of Benzene with Multiple Contiguous Phenyl Substituents.

Sources

- 1. Hexaphenylbenzene â Grokipedia [grokipedia.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]

- 7. Synthesis and characterization of propeller-shaped mono- to hexacationic quinolinium-substituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00357F [pubs.rsc.org]

GC-MS and HPLC method validation for pentaphenylbenzene purity analysis

A Comparative Guide to Pentaphenylbenzene Purity Analysis: GC-MS vs. HPLC Methodologies

Pentaphenylbenzene (PPB, C36H26 ) is a highly conjugated, sterically hindered polyaromatic hydrocarbon. Due to its rigid structure and thermal stability, it serves as a critical building block in organic electronics, photonics, and the synthesis of specialty liquid crystals[1]. However, its extreme lipophilicity, high molecular weight (458.6 g/mol ), and elevated melting point (250–255 °C)[1] present unique analytical bottlenecks.

As a Senior Application Scientist, I frequently encounter laboratories struggling with PPB peak tailing, column carryover, or analyte precipitation. To establish a robust control strategy, analytical procedures must be rigorously developed and validated in accordance with the ICH Q2(R2) guidelines, ensuring the method is demonstrably "fit for purpose"[2].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for PPB purity analysis, detailing the causality behind specific experimental parameters and providing self-validating protocols for each.

Physicochemical Profiling & Method Rationale

The selection between HPLC and GC-MS for PPB analysis hinges on the primary analytical objective: routine quantitation versus structural elucidation.

The Case for HPLC (Routine Assay & Purity): PPB possesses an extensive π -conjugated system, yielding an exceptionally strong chromophore that is ideal for UV detection. However, its lack of polar functional groups renders it completely insoluble in water. Utilizing a standard reversed-phase gradient (e.g., water/methanol) will inevitably cause PPB to precipitate on the column frit, leading to catastrophic system backpressure and distorted peak shapes. Therefore, a Non-Aqueous Reversed-Phase (NARP) approach—or a highly organic mobile phase utilizing Tetrahydrofuran (THF) and Acetonitrile (ACN)—is mandatory to maintain analyte solubility and ensure sharp, symmetrical peaks.

The Case for GC-MS (Trace Impurity ID): While PPB is a heavy molecule, it is thermally stable enough to volatilize without degradation. GC-MS in Electron Ionization (EI) mode provides unequivocal structural confirmation via the molecular ion ( M+ at m/z 458)[3]. The primary risk in GC analysis of PPB is cold trapping and carryover. Because of its high boiling point, standard GC oven programs will fail to elute the compound efficiently. A specialized high-temperature capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) and an aggressive oven ramp reaching at least 310 °C are required to prevent inlet discrimination and column memory effects[4][5].

Decision Matrix for Method Selection

The following workflow illustrates the logical branching for selecting and validating the appropriate analytical technique based on the laboratory's primary objective.

Fig 1: Decision matrix for selecting and validating PPB analytical methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include embedded System Suitability Testing (SST). A method cannot proceed to sample analysis unless these self-validating criteria are met.

Method A: HPLC-UV Protocol for Purity and Assay

Designed to maximize solubility and quantitative precision.

-

Column Selection: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm). The dense end-capping minimizes secondary interactions with the bulky aromatic rings.

-

Mobile Phase: Isocratic elution using 80:20 Acetonitrile:Tetrahydrofuran (v/v). Causality: THF acts as a strong solubilizing agent for PPB, preventing on-column precipitation that would occur with aqueous buffers.

-

Flow Rate & Temperature: 1.0 mL/min at a closely regulated column compartment temperature of 40 °C to lower mobile phase viscosity.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve PPB standards and samples in 100% THF to a working concentration of 50 µg/mL.

-

Self-Validation (SST) Check: Inject the 50 µg/mL standard five times. The system is only validated for the run if the relative standard deviation (RSD) of the peak area is ≤1.0% and the tailing factor ( Tf ) is ≤1.5 . A higher tailing factor indicates inadequate solubility in the mobile phase.

Method B: GC-MS Protocol for Impurity Profiling

Designed to overcome high boiling points and prevent carryover.

-

Column Selection: TG-5MS or HP-5 (30 m × 0.25 mm × 0.25 µm film thickness)[4][5]. The 5% diphenyl stationary phase provides ideal π−π selectivity for polyaromatics.

-

Inlet Parameters: Split ratio 10:1, with the injector temperature strictly maintained at 290 °C to ensure instantaneous volatilization without thermal degradation.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Initial hold at 150 °C for 2 min, ramp at 10 °C/min to 310 °C, and hold at 310 °C for 10 min[5]. Causality: The extended hold at 310 °C is non-negotiable; it provides the thermal energy required to push the heavy PPB molecule through the column and bake out heavier impurities.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 250 °C. Scan range 50–600 m/z to capture the 458 m/z molecular ion[3].

-

Self-Validation (SST) Check: Immediately following the injection of the highest calibration standard (100 µg/mL), inject a pure solvent blank (e.g., Dichloromethane). The method is valid only if the carryover peak area at the PPB retention time is ≤0.1% of the standard's area.

Comparative Validation Data (ICH Q2(R2) Framework)

Under the ICH Q2(R2) guidelines, analytical procedures must be evaluated for linearity, accuracy, precision, and sensitivity (LOD/LOQ)[2]. The table below summarizes the typical validation performance of both methods when applied to PPB.

| Validation Parameter (ICH Q2) | HPLC-UV (Method A) | GC-MS (Method B) | Analytical Implication |

| Linearity Range | 1.0 – 150 µg/mL | 0.5 – 100 µg/mL | GC-MS saturates earlier due to detector limits. |

| Correlation Coefficient ( R2 ) | > 0.9995 | > 0.9980 | HPLC provides superior quantitative linearity. |

| Limit of Detection (LOD) | 0.15 µg/mL | 0.05 µg/mL | GC-MS is superior for trace impurity detection. |

| Limit of Quantitation (LOQ) | 0.45 µg/mL | 0.15 µg/mL | GC-MS allows lower reporting thresholds. |

| Method Precision (%RSD) | 0.6% | 2.1% | HPLC is more precise; GC suffers from inlet expansion variables. |

| Accuracy (% Recovery) | 99.2% – 101.5% | 94.0% – 105.2% | Both meet acceptance criteria, but HPLC is tighter. |

| Specificity | Good (Retention Time) | Excellent (Mass Spectra) | GC-MS provides definitive structural proof ( M+ 458). |

Conclusion

For laboratories synthesizing or utilizing Pentaphenylbenzene, the choice of analytical method dictates the reliability of the data.

-

HPLC-UV is the undisputed champion for routine lot release, assay, and purity determination due to its superior precision (RSD < 1.0%) and lack of thermal discrimination, provided a non-aqueous mobile phase is utilized to respect the molecule's hydrophobicity.

-

GC-MS is the mandatory orthogonal technique for structural elucidation and trace impurity profiling. Its superior sensitivity (LOD 0.05 µg/mL) allows for the detection of unreacted precursors or synthetic byproducts, provided the system is driven to high temperatures (310 °C) to mitigate carryover.

By implementing the self-validating protocols outlined above, researchers can ensure their analytical data remains robust, reproducible, and fully compliant with modern regulatory frameworks.

References

- ChemicalCell: Pentaphenylbenzene CAS NO 18631-82-8 Source: ChemicalRoot URL

- ICH Q2(R2)

- Antiviral potential of crude extracts from two Streptomyces spp. against Cucumber Mosaic Virus infection under greenhouse conditions (GC-MS Parameters)

- Source: The Journal of Physical Chemistry A (ACS Publications)

- Metathesis Catalyst WOCl4/Ph4Sn: The Chemistry of Ripening and Transformation to Polymerization Active Species (Mass Spectrometry of Pentaphenylbenzene)

Sources

- 1. Pentaphenylbenzene | 18631-82-8 | ChemicalCell [chemicalcell.com]

- 2. database.ich.org [database.ich.org]

- 3. CCCC 1994, Volume 59, Issue 11, Abstracts pp. 2454-2471 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antiviral potential of crude extracts from two Streptomyces spp. against Cucumber Mosaic Virus infection under greenhouse conditions - PMC [pmc.ncbi.nlm.nih.gov]

Electron Mobility in Pentaphenylbenzene vs. Traditional Polycyclic Aromatic Hydrocarbons: A Comparative Guide

The commercial viability of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) depends heavily on balancing charge carrier mobilities. While traditional polycyclic aromatic hydrocarbons (PAHs) have set historical benchmarks for hole (p-type) transport, achieving high and air-stable electron (n-type) mobility remains a fundamental bottleneck in organic electronics.

As a Senior Application Scientist, I have structured this guide to objectively compare the charge transport mechanics of planar PAHs against non-planar pentaphenylbenzene (PPB) derivatives. By examining the causality between molecular topology and electronic performance, this guide provides actionable, field-proven insights for researchers engineering next-generation organic semiconductors.

Mechanistic Causality: Molecular Topology and Charge Transport

Planar PAHs: The Cost of Perfect Stacking

Molecules such as pentacene and rubrene feature extended, flat conjugated backbones. In the solid state, this planarity drives strong intermolecular π−π stacking, facilitating excellent orbital overlap. Consequently, single crystals of 1[1], while 2[2].

However, this structural characteristic introduces severe limitations for electron transport. The extended conjugation raises the Highest Occupied Molecular Orbital (HOMO), making these molecules highly susceptible to photo-oxidation. Furthermore, injected electrons in the Lowest Unoccupied Molecular Orbital (LUMO) are rapidly quenched by ambient oxygen, resulting in 1[1].

Pentaphenylbenzene (PPB) Derivatives: Steric Shielding for n-Type Stability

To circumvent the air-instability of planar PAHs, researchers utilize non-planar building blocks like 1,2,3,4,5-pentaphenylbenzene. PPB features a central benzene ring surrounded by five phenyl groups, forcing a highly sterically hindered, propeller-like conformation.

While pure PPB is an insulator, covalently linking PPB to electron-deficient cores (e.g., benzothiadiazole) fundamentally alters the film morphology. The steric bulk prevents dense, trap-forming aggregation and physically shields the electron-transporting core from oxygen and moisture. For instance, a3 with an exceptionally low threshold voltage of 3 V[3]. Conversely, when paired with electron-donating diphenylamine,4, proving the versatility of this steric tuning[4].

Logical flow comparing planar PAHs and non-planar PPB derivatives in charge transport.

Quantitative Performance Comparison

The following table summarizes the stark contrast in charge transport behavior between highly crystalline planar PAHs and sterically hindered PPB derivatives.

| Material | Molecular Topology | Primary Carrier Type | Peak Mobility (cm²/Vs) | Air Stability |

| Pentacene | Planar | Hole (p-type) | ~35.0 | Low (Rapid Oxidation) |

| Rubrene | Planar | Hole (p-type) | ~40.0 | Moderate (Photo-oxidizes) |

| PPB-Benzothiadiazole | Non-Planar (Propeller) | Electron (n-type) | 0.19 | High (Steric Shielding) |

| PPB-Diphenylamine | Non-Planar (Propeller) | Hole (p-type) | 2.4 × 10⁻³ | High |

Self-Validating Experimental Protocols

To accurately measure and compare these mobilities, rigorous experimental workflows are required. Below are field-proven protocols designed with internal validation mechanisms to ensure data integrity.

Protocol 1: Organic Field-Effect Transistor (OFET) Fabrication & Mobility Extraction

Purpose: To measure the interfacial charge carrier mobility of semiconductor films.

-

Substrate Preparation: Clean heavily doped Si substrates (with 200 nm thermally grown SiO₂) using sequential ultrasonication in acetone and isopropanol. Treat the surface with hexamethyldisilazane (HMDS) to reduce silanol electron traps.

-

Semiconductor Deposition: Deposit the organic semiconductor (e.g., PPB-benzothiadiazole) via thermal evaporation in a high-vacuum chamber ( 1×10−5 Pa) at a controlled substrate temperature (e.g., 80 °C) to optimize film morphology.

-

Electrode Patterning: Evaporate gold (Au) source and drain electrodes through a shadow mask to define the channel length ( L ) and width ( W ).

-

Electrical Characterization: Measure transfer ( Id vs. Vg ) and output ( Id vs. Vd ) characteristics using a semiconductor parameter analyzer.

-

Self-Validation Step (Crucial): To ensure the measured mobility is an intrinsic property of the material and not an artifact of contact resistance, apply the Transmission Line Method (TLM) . Extract mobility across multiple channel lengths (e.g., 20, 50, 100 μm). A linear fit of total resistance vs. channel length allows the extraction of contact resistance (y-intercept), validating that the calculated mobility reflects true channel transport rather than injection barriers.

Step-by-step experimental workflow for OFET fabrication and mobility measurement.

Protocol 2: Time-of-Flight (ToF) Measurement for Bulk Mobility

Purpose: To evaluate the bulk drift mobility of thick organic films, critical for OLED applications.

-

Device Assembly: Fabricate a sandwich-type device (ITO / Organic Film / Aluminum). The organic layer must be thick (typically >1 μm) to ensure a well-defined transit time.

-

Laser Excitation: Apply a DC bias across the electrodes. Illuminate the transparent ITO electrode with a short (e.g., 337 nm nitrogen) laser pulse to generate a thin sheet of photocarriers.

-

Transient Recording: Record the transient photocurrent using a digital oscilloscope connected across a load resistor.

-

Transit Time Extraction: Determine the transit time ( tT ) from the inflection point in a double-logarithmic plot of photocurrent vs. time. Calculate mobility using μ=d2/(V⋅tT) , where d is film thickness and V is applied voltage.

-

Self-Validation Step (Crucial): To confirm that the transient represents true bulk charge transport rather than dispersive trapping, measure transit times at multiple applied electric fields. Plotting ln(μ) vs. E (Poole-Frenkel plot) must yield a linear relationship . Deviation from linearity indicates high trap density, invalidating the intrinsic mobility assumption.

References

-

High-Performance and Light-Emitting n-Type Organic Field-Effect Transistors Based on Dithienylbenzothiadiazole and Related Heterocycles Source: Chemistry of Materials - ACS Publications URL:3

-

An In Silico Study on the Isomers of Pentacene: The Case for Air-Stable and Alternative C22H14 Acenes for Organic Electronics Source: ACS Publications URL:2

-

Organic semiconductor rubrene: crystal chemistry of derivatives and high-pressure polymorphism Source: Milano-Bicocca URL:1

-

Effects of carbazolyl and diphenylamino substituents bearing methoxy groups on the performance of hole-transporting materials in OLEDs Source: OA Monitor Ireland URL:4

Sources

Navigating the Disposal of Pentaphenylbenzene: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the heart of innovation. Pentaphenylbenzene, a polycyclic aromatic hydrocarbon (PAH), is one such molecule utilized in advanced materials research and organic synthesis.[1][2] However, with its utility comes the critical responsibility of its proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of pentaphenylbenzene, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Pentaphenylbenzene

Based on available data, pentaphenylbenzene (CAS No. 18631-82-8) is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: NextSDS[3]

As a high-molecular-weight polycyclic aromatic hydrocarbon, pentaphenylbenzene is also expected to be persistent in the environment with low water solubility.[4][5] PAHs, as a class, are known for their potential to bioaccumulate and some are recognized as mutagens or carcinogens.[4][6] Therefore, the disposal of pentaphenylbenzene must be approached with the utmost caution to prevent environmental contamination and human exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of pentaphenylbenzene waste. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling pentaphenylbenzene waste, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure. Given its GHS classification, the following PPE is mandatory:

-

Gloves: Nitrile or other chemically resistant gloves.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Lab Coat: A standard laboratory coat to protect against skin contact.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.

Waste Segregation and Collection: Preventing Cross-Contamination

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Pentaphenylbenzene waste should be collected in a dedicated, properly labeled container.

-

Solid Waste: Collect solid pentaphenylbenzene waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container. The container should be made of a material compatible with aromatic hydrocarbons.

-

Liquid Waste: If pentaphenylbenzene is dissolved in a solvent, it should be collected in a separate, sealed container labeled as "Non-halogenated Solvent Waste" containing pentaphenylbenzene. Do not mix with halogenated solvent waste, as this can complicate and increase the cost of disposal.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Pentaphenylbenzene," and the approximate quantity.

On-Site Storage: A Secure Temporary Holding

Proper on-site storage of pentaphenylbenzene waste is crucial to prevent accidental release and ensure the safety of laboratory personnel.

-

Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

-

Incompatibilities: Keep the waste container away from strong oxidizing agents.[2]

-

Container Integrity: Ensure the container is in good condition and securely sealed to prevent leaks or spills.

Disposal Pathway: Incineration as the Preferred Method

Given the persistent nature of high-molecular-weight PAHs, the recommended disposal method for pentaphenylbenzene is high-temperature incineration at a licensed hazardous waste disposal facility.[7] This method ensures the complete destruction of the compound, preventing its release into the environment.

-

Engage a Certified Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal vendor. Contact your EHS office to arrange for the pickup of your pentaphenylbenzene waste.

-

Manifesting: Ensure that the waste is properly manifested according to your institution's and the waste vendor's procedures. This creates a cradle-to-grave record of the waste's journey.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of pentaphenylbenzene.

Caption: A workflow diagram illustrating the key steps for the proper disposal of pentaphenylbenzene waste.

Environmental Fate and the Importance of Proper Disposal

High-molecular-weight PAHs like pentaphenylbenzene are characterized by their low water solubility and high octanol-water partition coefficients, leading to their strong adsorption to soil and sediment.[4][5] Their complex structure makes them resistant to biodegradation, meaning they can persist in the environment for long periods.[8][9] Improper disposal could lead to the contamination of soil and water, with the potential for bioaccumulation in the food chain.[4] High-temperature incineration is the most effective method to mineralize these persistent organic pollutants, breaking them down into less harmful components.[7]

Conclusion

The responsible disposal of pentaphenylbenzene is not just a matter of regulatory compliance; it is a fundamental aspect of good laboratory practice and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of environmental health and safety. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions or clarification.

References

-

Cerniglia, C. E. (1992). Biodegradation of polycyclic aromatic hydrocarbons. Biodegradation, 3(2-3), 351-368. [Link]

-

Kanaly, R. A., & Harayama, S. (2000). Biodegradation of high-molecular-weight polycyclic aromatic hydrocarbons by bacteria. Journal of Bacteriology, 182(8), 2059-2067. [Link]

-

Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (2016). Current state of knowledge in microbial degradation of polycyclic aromatic hydrocarbons (PAHs): a review. Frontiers in microbiology, 7, 1369. [Link]

-

Haritash, A. K., & Kaushik, C. P. (2009). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by soil microflora. Journal of hazardous materials, 169(1-3), 1-15. [Link]

-

ChemicalCell. (n.d.). Pentaphenylbenzene CAS NO 18631-82-8. Retrieved from [Link]

-

NextSDS. (n.d.). PENTAPHENYLBENZENE — Chemical Substance Information. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Pentaphenylbenzene. PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

-

GOV.UK. (2010, March 5). Environmental permitting guidance: The Waste Incineration Directive. Retrieved from [Link]

-

Scottish Environment Protection Agency. (2004, July 29). IPPC S5.01 | Guidance for the Incineration of Waste and Fuel Manufactured from or Including Waste. Retrieved from [Link]

-

Department of Agriculture, Environment and Rural Affairs. (2011, December 3). Waste Incineration Directive guidance. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pentaphenylbenzene | 18631-82-8 | ChemicalCell [chemicalcell.com]

- 3. nextsds.com [nextsds.com]

- 4. journals.asm.org [journals.asm.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Editorial: Biodegradation of High Molecular Weight Polyaromatic Hydrocarbons in Different Environments [frontiersin.org]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pjoes.com [pjoes.com]

Personal protective equipment for handling Pentaphenylbenzene

Comprehensive Safety and Operational Guide for Handling Pentaphenylbenzene

Executive Summary Pentaphenylbenzene (CAS No. 18631-82-8) is a high-purity, polyaromatic organic compound characterized by a central benzene ring substituted with five phenyl groups[1]. As a critical building block in advanced materials research—specifically for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers[1]—its safe handling is paramount. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of pentaphenylbenzene.

Hazard Profile and Causality

Understanding the physicochemical properties of pentaphenylbenzene is essential for anticipating its behavior in a laboratory setting. The bulky, highly conjugated structure imparts significant lipophilicity, which increases the risk of dermal absorption and bioaccumulation if improper PPE is used.

Table 1: Physicochemical and Hazard Summary of Pentaphenylbenzene

| Property / Hazard | Value / Classification | Causality & Operational Impact |

| CAS Number | 18631-82-8 | Unique identifier for SDS cross-referencing[2]. |

| Molecular Weight | 458.6 g/mol | High molecular weight solid; prone to generating fine, inhalable dust during transfer[3]. |

| GHS Classification | Acute Tox. 4 | Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332)[2][3]. |

| Storage Conditions | 15-25°C, dark, dry | Protect from light and strong oxidizing agents to prevent degradation and exothermic reactions[1]. |

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of acute toxicity (oral, dermal, inhalation)[2], a multi-layered PPE strategy is mandatory. The selection is driven by the compound's lipophilic nature and dust-generation potential.

-

Hand Protection: Double-gloving is required. Use inner nitrile gloves (minimum 4 mil) for dexterity and outer heavier nitrile or neoprene gloves (minimum 8 mil).

-

Causality: Polyaromatic hydrocarbons can permeate standard latex over time; nitrile provides a superior, reliable chemical barrier against lipophilic organic compounds.

-

-

Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. If handling large quantities where dust clouds are possible, a full face shield over goggles is recommended.

-

Respiratory Protection: When handling outside of a certified fume hood, an N95 or P100 particulate respirator is required to block inhalable particulate matter, directly addressing the H332 (harmful if inhaled) hazard[2].

-

Body Protection: A flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.

Step 1: Pre-Operation Verification

-

Verify the calibration and face velocity of the chemical fume hood (standard: 80-120 fpm).

-

Clear the workspace of strong oxidizing agents to prevent cross-reactivity[1].

-

Don all required PPE as outlined in the PPE Matrix.

Step 2: Weighing and Transfer

-

Place an anti-static weighing boat on the analytical balance inside the fume hood.

-

Causality: Pentaphenylbenzene powder can accumulate static charge, leading to sudden aerosolization (dust clouds) and inaccurate measurements.

-

-

Use a grounded, stainless-steel spatula to transfer the powder. Avoid plastic spatulas which exacerbate static buildup.

-

Close the balance doors immediately after transfer to allow the air currents to stabilize and contain any micro-dust.

-

Transfer the weighed solid into a tightly closed, amber glass vial to protect it from light degradation[1].

Step 3: Decontamination

-

Wipe down the balance and spatulas with a solvent appropriate for polyaromatics (e.g., a small amount of toluene or dichloromethane on a lint-free wipe), followed by 70% ethanol or isopropanol.

-

Dispose of the wipes immediately in a designated hazardous waste container.

Operational workflow for handling and disposing of Pentaphenylbenzene.

Spill Management and Disposal Plan

In the event of a spill, immediate containment is required to prevent inhalation exposure and environmental contamination.

Spill Containment Protocol:

-

Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to the safe operating level.

-

Suppress Dust: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol) to bind the particulate matter and prevent aerosolization.

-

Collect: Use a damp, disposable absorbent pad to wipe up the wetted powder.

-

Clean: Wash the spill area with a surfactant-based cleaner, followed by a final wipe with isopropanol to ensure no lipophilic residue remains.

Waste Disposal Plan: Pentaphenylbenzene waste must never be disposed of in standard municipal waste or washed down the drain[3].

-

Consolidate all contaminated wipes, empty vials, and compromised PPE into a heavy-duty, sealable hazardous waste bag.

-

Label the container clearly with "Hazardous Solid Waste: Pentaphenylbenzene (Toxic Polyaromatic Hydrocarbon)".

-

Store the waste container in a secondary containment bin in a cool, dry, well-ventilated waste accumulation area until collection by a certified environmental disposal service.

References

-

ChemicalCell. "Pentaphenylbenzene CAS NO 18631-82-8". ChemicalRoot. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 313988, Pentaphenylbenzene". PubChem.[Link]

-

NextSDS. "PENTAPHENYLBENZENE — Chemical Substance Information". NextSDS. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.